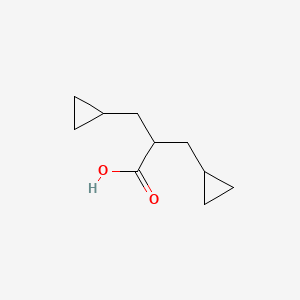
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is an organic compound characterized by the presence of cyclopropyl groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by acidification to yield the desired product . Another method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of cyclopropyl cyanide under controlled conditions. The process requires careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Applications De Recherche Scientifique
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanepropiolic acid: Shares the cyclopropyl group but differs in the overall structure and reactivity.
Cyclopropanecarboxylic acid: Another related compound with a simpler structure and different chemical properties.
Uniqueness
3-Cyclopropyl-2-(cyclopropylmethyl)propanoic acid is unique due to its dual cyclopropyl groups, which impart distinct steric and electronic characteristics
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-cyclopropyl-2-(cyclopropylmethyl)propanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9(5-7-1-2-7)6-8-3-4-8/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
GMADQAAVBUJUCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(CC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
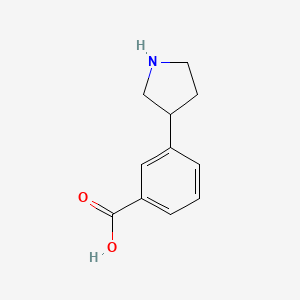
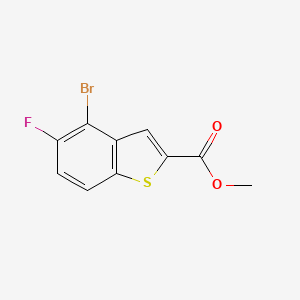
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
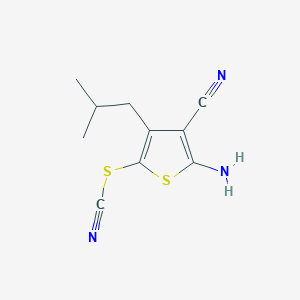
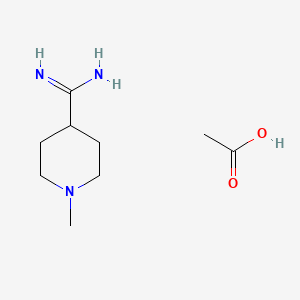
![3-Carbamoyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13500305.png)
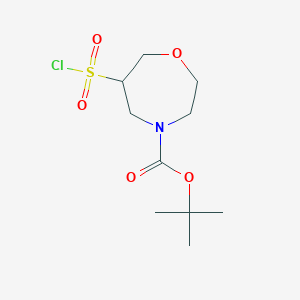
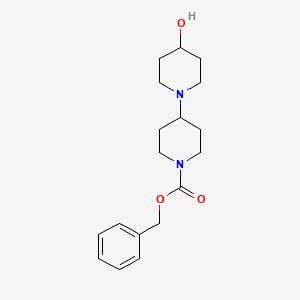
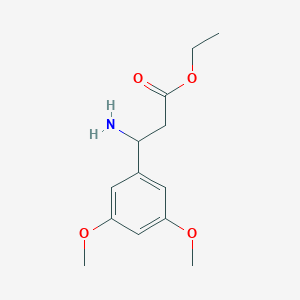

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
